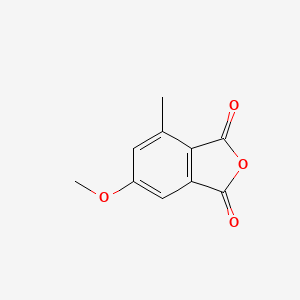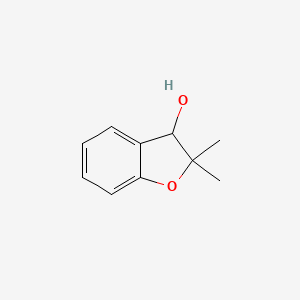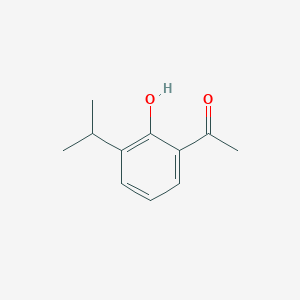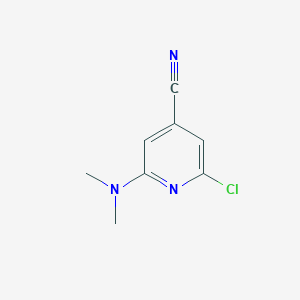
6-Methoxy-4-methyl-2-benzofuran-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 4-methoxy-2-hydroxyacetophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular dehydration to form the benzofuran ring .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve the use of alternative catalysts and solvents to improve efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
6-Methoxy-4-methyl-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.
科学研究应用
6-Methoxy-4-methyl-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用机制
The mechanism of action of 6-Methoxy-4-methyl-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
- 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione
- 5-Methoxy-2-benzofuran-1,3-dione
- 6-Methoxy-2-benzofuran-1,3-dione
Uniqueness
6-Methoxy-4-methyl-2-benzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups at specific positions on the benzofuran ring enhances its reactivity and biological activity compared to other benzofuran derivatives .
属性
分子式 |
C10H8O4 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
6-methoxy-4-methyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O4/c1-5-3-6(13-2)4-7-8(5)10(12)14-9(7)11/h3-4H,1-2H3 |
InChI 键 |
UFAGVWIFGXYSFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1C(=O)OC2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[2-(Morpholin-4-yl)ethoxy]benzene-1-sulfonamide](/img/structure/B8751150.png)






![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-3H-purin-6-one](/img/structure/B8751201.png)

